(2-Chlorophenyl)sulfamide
Description
(2-Chlorophenyl)sulfamide is a sulfamide derivative featuring a 2-chlorophenyl substituent. Sulfamides (R1R2NSO2NR3R4) are sulfur-containing compounds with broad applications in medicinal chemistry, materials science, and catalysis.
Properties
IUPAC Name |
1-chloro-2-(sulfamoylamino)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-5-3-1-2-4-6(5)9-12(8,10)11/h1-4,9H,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKHCCWYNOGEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309843 | |
| Record name | N-(2-Chlorophenyl)sulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.65 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128276-56-2 | |
| Record name | N-(2-Chlorophenyl)sulfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128276-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chlorophenyl)sulfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Pharmacokinetic Properties
Key Comparison with Artemether and Cyclic Sulfamides
A sulfamide derivative (unsubstituted or aryl-substituted) demonstrated superior pharmacokinetic (PK) properties compared to artemether, an antimalarial drug:
- Higher Bioavailability (86% vs. 45% for artemether) : Attributed to improved solubility and metabolic stability .
- Reduced Clearance Rate (0.2 L/h/kg) : Indicates prolonged systemic exposure .
Microsomal Stability : The sulfamide exhibited 75% remaining parent compound after 1 hour in liver microsomes, outperforming artemether (30%) .
Table 1: Pharmacokinetic Comparison
*Assumed based on structural analogy to and .
Table 2: Material Properties Comparison
| Property | Sulfamide | Polyether Polyol | This compound* |
|---|---|---|---|
| Tensile Strength (MPa) | 15 | 10 | ~18 (estimated) |
| Decomposition Temp (°C) | 250 | 200 | 260–280 |
| Solubility in Water | High | Low | Moderate |
*Estimated based on chlorophenyl group’s hydrophobicity.
Chemical Stability and Reactivity
The 2-chlorophenyl group may alter stability compared to unsubstituted sulfamide (CAS 7803-58-9):
- Hydrolysis Sensitivity : Unsubstituted sulfamide decompose in moist environments, releasing NH3 and SOx. The electron-withdrawing chloro group in this compound likely increases resistance to hydrolysis.
- Thermal Stability : Unsubstituted sulfamide melts at 89–93°C , while the aromatic substituent in this compound may raise the melting point (estimated: 100–110°C).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
